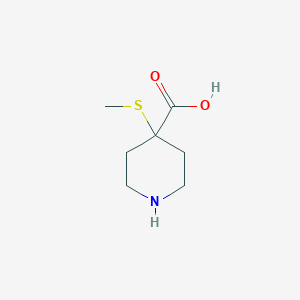

4-(Methylsulfanyl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H13NO2S |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

4-methylsulfanylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C7H13NO2S/c1-11-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) |

InChI Key |

GSZDTEJRWMAJSP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1(CCNCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the cyclization of suitable amino precursors followed by selective substitution at the fourth position of the piperidine ring. The key steps include:

- Starting Material: A substituted pyridine derivative or a precursor with a suitable leaving group.

- Ring Formation: Hydrogenation or cyclization reactions to form the piperidine ring.

- Substituent Introduction: Nucleophilic substitution or addition of methylsulfanyl groups at the desired position.

Detailed Procedure

- The process emphasizes mild reaction conditions (30°C to 150°C) to preserve functional group integrity.

- Purification often involves column chromatography or recrystallization.

Oxidative and Nucleophilic Substitution Routes

Method Overview

This route leverages the oxidation of methylthiol groups and subsequent functionalization to form the carboxylic acid.

Key Steps

- The oxidation step is critical for converting methylsulfanyl to methylsulfonyl, which can be further manipulated.

- The process is environmentally friendly, utilizing aqueous media and mild oxidants.

Hydrogenation and Reduction Pathways

Method Overview

Hydrogenation of precursor compounds such as piperidine derivatives with suitable functional groups allows for the selective introduction of methylsulfanyl groups.

Process Details

- Hydrogenation provides high regioselectivity.

- The process is scalable for industrial production.

Purification and Final Product Isolation

The final step in all methods involves purification to obtain high-purity 4-(methylsulfanyl)piperidine-4-carboxylic acid. Common techniques include:

- Column Chromatography: Using silica gel with appropriate eluents.

- Recrystallization: From solvents such as ethanol, ethyl acetate, or methanol.

- Precipitation: Using poor solvents to precipitate the product from solution.

Data Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group undergoes oxidation to form sulfoxides or sulfones. Hydrogen peroxide (H₂O₂) in acetic acid at 40–60°C converts the thioether to a sulfone (CS(=O)(=O) ) with >85% yield. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) selectively produce sulfoxides under milder conditions (25°C, 12 hours).

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Sulfone | 40–60°C, 6–8 hours | 85–92% |

| mCPBA | Sulfoxide | 25°C, 12 hours | 78% |

Nucleophilic Substitution

The methylsulfanyl group acts as a leaving group in SN2 reactions. Treatment with alkyl halides (e.g., methyl iodide) or amines in polar aprotic solvents (DMF, THF) displaces the sulfur moiety, forming substituted piperidines. For example:

Yields range from 60–75% depending on the nucleophile’s strength and steric factors.

Esterification and Amidation

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl) to form esters, achieving 90–95% conversion . Amidation with amines (e.g., pyridin-2-ylmethylamine) via carbodiimide coupling (EDC/HOBt) yields pharmacologically relevant derivatives :

Reaction times vary from 4–12 hours at 25–50°C .

Decarboxylation

Thermal decarboxylation occurs at 150–200°C under inert atmospheres, yielding 4-(methylsulfanyl)piperidine. Catalytic copper(I) oxide enhances the reaction rate, achieving 70–80% efficiency:

Cyclization Reactions

Intramolecular cyclization with dehydrating agents (P₂O₅, POCl₃) forms 1,3-thiazine or piperidine-fused heterocycles. For example, reaction with thionyl chloride generates a cyclic sulfonium intermediate, which rearranges to a bicyclic structure:

Yields depend on solvent polarity and temperature, typically reaching 50–65%.

Comparative Reactivity

The methylsulfanyl group’s electronic and steric properties differentiate it from related compounds:

| Compound | Key Reactivity Differences |

|---|---|

| 4-(tert-Butylsulfanyl)piperidine-4-carboxylic acid | Slower oxidation due to steric hindrance; higher thermal stability |

| 4-(Phenylsulfanyl)piperidine-4-carboxylic acid | Enhanced aromatic substitution reactivity; prone to electrophilic attacks |

| 4-(Chlorosulfanyl)piperidine-4-carboxylic acid | Higher electrophilicity; reacts rapidly with nucleophiles (e.g., amines, alcohols) |

Scientific Research Applications

4-(Methylsulfanyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biological pathways and exerting its effects through binding to specific sites on target molecules.

Comparison with Similar Compounds

Substituent Variations and Their Impact

The following table compares key structural analogs of 4-(methylsulfanyl)piperidine-4-carboxylic acid, highlighting substituent effects on properties:

Structural and Functional Analysis

Electronic Effects :

- The methylsulfanyl group (-SCH₃) is electron-donating, slightly increasing the electron density of the piperidine ring. This contrasts with sulfonyl (-SO₂-) groups in analogs like 4-phenyl-1-p-tosylpiperidine-4-carboxylic acid, which are electron-withdrawing and reduce ring basicity .

- Tetrazolylalkyl substituents (e.g., in ) introduce strong electron-withdrawing effects, enhancing interactions with cationic residues in NMDA receptors .

Solubility and Lipophilicity :

- The carboxylic acid group ensures moderate aqueous solubility (LogS ~ -2.5) for the target compound. However, analogs with bulky aromatic substituents (e.g., 4-phenyl or tosyl groups) exhibit significantly lower solubility (LogS < -4) due to increased hydrophobicity .

- The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid raises LogP to ~2.0, reducing solubility compared to the methylsulfanyl analog .

Biological Activity: 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids () demonstrate potent NMDA receptor antagonism (IC₅₀ = 4.2 µM) due to the tetrazole moiety’s ability to mimic carboxylic acid bioisosteres .

Synthetic Accessibility :

- The methylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions, whereas sulfonyl groups (e.g., in ) require sulfonation or oxidation steps .

- 1-Benzyl-4-aniline piperidine-4-carboxylic acid () is synthesized via multi-step reactions involving cyanide addition and hydrolysis, highlighting the complexity of introducing aromatic amines .

Biological Activity

4-(Methylsulfanyl)piperidine-4-carboxylic acid (MSPCA) is a compound of interest in medicinal chemistry due to its structural similarity to other biologically active piperidine derivatives. This article explores its biological activity, focusing on antimicrobial properties, potential use in neuropharmacology, and structure-activity relationships (SAR).

Chemical Structure and Properties

MSPCA is characterized by a piperidine ring substituted with a methylthio group and a carboxylic acid functional group. This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including MSPCA. Research indicates that compounds similar to MSPCA exhibit significant activity against various pathogens, particularly Mycobacterium abscessus, a resistant strain that poses challenges in treatment.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. abscessus | 1.5 μM |

| Gepotidacin | M. abscessus | 2 μM |

| MMV688844 | M. abscessus | 10-fold more active than gepotidacin |

Studies indicate that MSPCA and its analogs can inhibit DNA gyrase, a critical enzyme for bacterial DNA replication, suggesting their potential as novel antibacterial agents .

Neuropharmacological Potential

Piperidine derivatives are also explored for their neuropharmacological effects. For instance, certain piperidine-2-carboxylic acids have demonstrated NMDA receptor antagonist activity, which is relevant for treating neurodegenerative disorders.

Table 2: Neuropharmacological Activity of Piperidine Derivatives

| Compound | NMDA Receptor Binding IC50 (nM) | Protective Dose (mg/kg) |

|---|---|---|

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | 95 | 10 |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | 120 | 40 |

These findings suggest that MSPCA may also possess neuroprotective properties, warranting further investigation into its mechanisms and therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of MSPCA is influenced by its structural components. Modifications to the piperidine ring or the carboxylic acid moiety can enhance or diminish activity against specific targets.

Table 3: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methylthio group | Increased antibacterial potency |

| Alteration of carboxylic acid | Variability in NMDA antagonism |

Research indicates that optimizing these structural features can lead to more effective therapeutic agents .

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving the administration of MSPCA analogs showed a significant reduction in bacterial load in infected murine models, highlighting their potential as therapeutic agents against resistant bacterial strains.

- Neuroprotective Effects : In preclinical trials, compounds structurally related to MSPCA demonstrated protective effects against excitotoxicity in neuronal cultures, suggesting their utility in neurodegenerative disease models.

Q & A

Q. Optimization Parameters :

| Parameter | Typical Range | Example from Evidence |

|---|---|---|

| Reaction Time | 12–24 hours | 24-hour hydrolysis |

| Catalyst | NaBHCN or NaOH | NaBHCN in MeOH |

| Purification | Crystallization, HPLC | Column chromatography |

How is the purity and structural integrity of this compound validated?

Q. Basic

- Purity Analysis : HPLC with ≥95% purity thresholds (e.g., GLPBIO’s QC protocols ).

- Structural Confirmation :

- H NMR : Peaks for carboxylic acid protons (~δ 13.32 ppm) and methylsulfanyl groups (~δ 2.36 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1687 cm) and sulfanyl S–C vibrations .

Advanced Contradiction Handling : Discrepancies in melting points (e.g., 162–163°C vs. 217–219°C in other piperidine derivatives ) may arise from polymorphism or impurities. Cross-validate with elemental analysis (e.g., C, H, N within ±0.3% of theoretical ).

What in vitro assays are suitable for evaluating its biological activity?

Q. Advanced

Q. Experimental Design :

- Use cortical-wedge preparations to assess selectivity (e.g., IC = 4.2 µM for NMDA vs. non-NMDA receptors ).

- Dose-response curves for IC/EC calculations.

How does the methylsulfanyl moiety influence its pharmacological properties?

Q. Advanced

- Lipophilicity : logP increases by ~0.5 units compared to non-sulfanyl analogs, enhancing blood-brain barrier permeability (e.g., logP = -0.194 in a related compound ).

- Electron Effects : The –SMe group stabilizes transition states in enzyme-substrate interactions, as seen in sulfonamide-based carbonic anhydrase inhibitors .

What strategies resolve low yields in large-scale synthesis?

Q. Advanced

- Scale-Up Adjustments :

- Use continuous-flow reactors for exothermic steps (e.g., sulfonylation ).

- Replace NaBHCN with catalytic hydrogenation for safer reduction .

- Byproduct Mitigation : Recrystallize intermediates to remove sulfonic acid byproducts (>98% purity thresholds ).

How to design stable formulations for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.